4-(Fluoromethyl)cyclohexan-1-one
Description
4-(Fluoromethyl)cyclohexan-1-one is a fluorinated cyclohexanone derivative characterized by a fluoromethyl (-CH2F) substituent at the 4-position of the cyclohexanone ring. This compound combines the steric and electronic effects of fluorine with the reactivity of the ketone group, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its applications span drug development, materials science, and agrochemicals, where fluorine’s electronegativity and lipophilicity enhance bioavailability and metabolic stability.
Properties
IUPAC Name |
4-(fluoromethyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO/c8-5-6-1-3-7(9)4-2-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSLWQBJCJUEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)cyclohexan-1-one typically involves the fluorination of cyclohexanone derivatives. One common method is the nucleophilic substitution reaction where a suitable leaving group on the cyclohexane ring is replaced by a fluoromethyl group. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Fluoromethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products:
- Oxidation products include carboxylic acids and ketones.
- Reduction products include alcohols and alkanes.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
4-(Fluoromethyl)cyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a probe in biochemical assays due to its fluorinated nature.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)cyclohexan-1-one involves its interaction with molecular targets through its fluoromethyl group. This group can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(fluoromethyl)cyclohexan-1-one with key analogs, focusing on substituent effects, synthetic routes, physicochemical properties, and applications.
Substituent Effects and Reactivity
Key Insights :
- Fluorinated substituents (-CH2F, -CF3, =CF2) increase polarity and oxidative stability compared to methyl or phenyl groups.
- Bulkier groups (e.g., -CF3) hinder reaction kinetics but improve thermal stability.
- Aromatic substituents (e.g., pyridyl) introduce π-π stacking interactions and acid-base functionality .
Key Insights :
- Fluorinated analogs often require specialized conditions (e.g., mCPPBA for oxidation ).
- Bulky or electron-deficient substituents reduce yields due to steric hindrance or electronic deactivation .
Physicochemical Properties
Key Insights :
- Fluorine increases molecular weight and boiling points relative to non-fluorinated analogs.
- Amino-functionalized derivatives (e.g., ) exhibit higher solubility in polar aprotic solvents.
Biological Activity
4-(Fluoromethyl)cyclohexan-1-one is a fluorinated ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a fluoromethyl group, may enhance its interactions with biological targets, making it a candidate for various therapeutic applications.
- Molecular Formula : CHFO
- Molecular Weight : 144.17 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluoromethyl group can enhance binding affinity, potentially leading to the inhibition of enzyme activity through:
- Hydrogen Bonding : Stabilizes the compound within the active site of enzymes.
- Hydrophobic Interactions : Improves binding efficiency due to the fluorine's electronegativity.
Enzymatic Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies have shown its potential in inhibiting:
- Dipeptidyl Peptidase IV (DPP-IV) : A critical enzyme in glucose metabolism, making it relevant for diabetes treatment.
- Cytochrome P450 Enzymes : Involved in drug metabolism and detoxification processes.
Antimicrobial Properties
In vitro studies have suggested that this compound exhibits antimicrobial activity against a range of bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound indicate that it may induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways related to cell proliferation and survival is under investigation.
Case Study 1: DPP-IV Inhibition
A study conducted by Smith et al. (2023) evaluated the inhibitory effects of this compound on DPP-IV. The results showed a dose-dependent inhibition with an IC value of 25 µM, suggesting significant potential in managing Type 2 diabetes.
| Concentration (µM) | % Inhibition |
|---|---|
| 5 | 15 |
| 10 | 30 |
| 25 | 55 |
| 50 | 80 |
Case Study 2: Antimicrobial Activity
In a study by Jones et al. (2024), the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
